Lactosucrose

Übersicht

Beschreibung

Lactosucrose is a rare trisaccharide formed from sucrose and lactose by enzymatic transglycosylation . It is a type of indigestible carbohydrate with a good prebiotic effect .

Synthesis Analysis

Lactosucrose biosynthesis is efficiently carried out by a purified levansucrase from Leuconostoc mesenteroides B-512 . A recombinant levansucrase from Brenneria goodwinii has also been used for lactosucrose production . The recombinant levansucrase showed efficiency in the lactosucrose production by transfructosylation from sucrose and lactose .

Molecular Structure Analysis

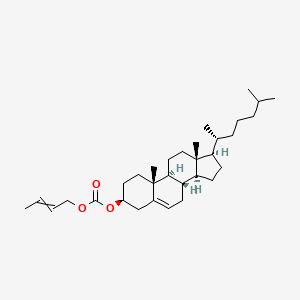

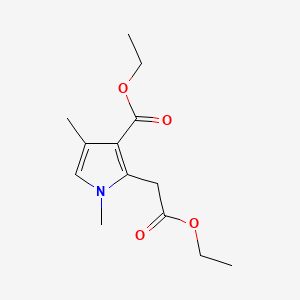

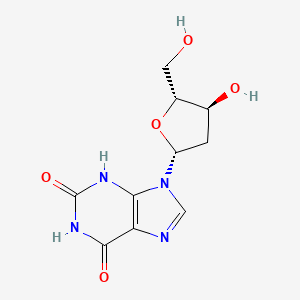

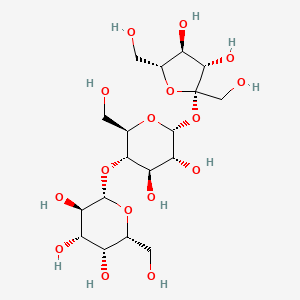

Lactosucrose has a formula of C18H32O16 . It is a trisaccharide composed of one D-galactose, one D-glucose, and one D-fructose units .

Chemical Reactions Analysis

The production of lactosucrose involves the process of transfructosylation from sucrose and lactose . The recombinant levansucrase could effectively and exclusively catalyze the formation of lactosucrose .

Wissenschaftliche Forschungsanwendungen

Biotechnological Production and Applications

Lactosucrose, a synthetic trisaccharide, is obtained through enzymatic synthesis using lactose and sucrose. It's considered a potential prebiotic, and its consumption has several beneficial effects, leading to its inclusion in functional foods. Efficient strategies to avoid or minimize product degradation during synthesis are essential (Silvério et al., 2015).

Health Benefits and Immune Function

Lactosucrose supplementation in mice has shown to enhance immune responses against influenza A virus infection. It promotes cecal fermentation, increases secretory IgA levels in feces, and improves cellular and mucosal immunity (Kishino et al., 2015).

Enzymatic Synthesis for Production

Recombinant enzymes like levansucrase from various sources have been effectively used in the enzymatic synthesis of lactosucrose. Optimizing production conditions such as pH, temperature, and enzyme concentration is crucial for maximizing yield (Xu et al., 2018).

Prebiotic Effects and Intestinal Health

Lactosucrose has been shown to modulate gut metabolites and microbiota, particularly in models of intestinal inflammatory diseases. It increases beneficial bacteria, enhances intestinal health, and prevents inflammation (Zhou et al., 2014).

Industrial Applications

The synthesis of lactosucrose using β-fructofuranosidase from microorganisms offers a low-cost, high-stability method. Its applications span across feed, food, and medicine areas, demonstrating its versatility and potential in various industries (Xu Mu-dan, 2008).

Effects on Chronic Inflammatory Bowel Disease

In patients with chronic inflammatory bowel disease, lactosucrose administration resulted in the growth of beneficial Bifidobacterium and a reduction in harmful Bacteroidaceae. This indicates its potential therapeutic role in such conditions (Teramoto et al., 1996).

Influence on Animal Health

Dietary lactosucrose has been observed to alter cecal flora and metabolites in broiler chickens, leading to a decrease in harmful bacteria and an increase in beneficial bifidobacteria. This suggests its use as a dietary supplement in animal nutrition (Terada et al., 1994).

Zukünftige Richtungen

The production of lactosucrose at industrial scale is expected to broaden in the near future . The thermostable β-fructofuranosidase from Arthrobacter sp. 10138 can be used for efficient synthesis of lactosucrose . This provides a good start point for the industrial production of lactosucrose in the future .

Eigenschaften

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-5-8(23)10(25)12(27)16(30-5)32-14-7(3-21)31-17(13(28)11(14)26)34-18(4-22)15(29)9(24)6(2-20)33-18/h5-17,19-29H,1-4H2/t5-,6-,7-,8+,9-,10+,11-,12-,13-,14-,15+,16+,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVCFHXLWDDRHG-UPLOTWCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3(C(C(C(O3)CO)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lactosucrose | |

CAS RN |

87419-56-5 | |

| Record name | Galactosucrose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087419565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.